Pyridinium, 1-(5-amino-5-carboxypentyl)-3-hydroxy-4-(hydroxymethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridinium, 1-(5-amino-5-carboxypentyl)-3-hydroxy-4-(hydroxymethyl)- is a quaternary ammonium compound derived from pyridine This compound is notable for its unique structure, which includes both amino and carboxyl functional groups, as well as hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridinium, 1-(5-amino-5-carboxypentyl)-3-hydroxy-4-(hydroxymethyl)- typically involves the reaction of glutaraldehyde with proteins, such as ovalbumin. This reaction leads to the formation of quaternary pyridinium compounds, which can be isolated by acid hydrolysis . The reaction conditions usually include an acidic environment to facilitate the hydrolysis process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of its laboratory synthesis can be scaled up for industrial purposes, involving controlled reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
Pyridinium, 1-(5-amino-5-carboxypentyl)-3-hydroxy-4-(hydroxymethyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The amino group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alcohols.
Scientific Research Applications
Pyridinium, 1-(5-amino-5-carboxypentyl)-3-hydroxy-4-(hydroxymethyl)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying quaternary ammonium compounds.
Biology: Studied for its interactions with proteins and its potential role in protein cross-linking.
Medicine: Investigated for its potential therapeutic applications, including its role in drug delivery systems.
Mechanism of Action
The mechanism of action of Pyridinium, 1-(5-amino-5-carboxypentyl)-3-hydroxy-4-(hydroxymethyl)- involves its interaction with various molecular targets. The compound can form cross-links with proteins, affecting their structure and function. This interaction is facilitated by the presence of amino and carboxyl groups, which can form covalent bonds with protein residues .
Comparison with Similar Compounds
Similar Compounds
- Pyridinium chloride hydrochloride
- 2-ammonio-6-(3-oxidopyridinium-1-yl)hexanoate
- 1-(5-amino-5-carboxypentyl)-3-(5-amino-5-carboxy-pentylamino)pyridinium salt
Uniqueness
Pyridinium, 1-(5-amino-5-carboxypentyl)-3-hydroxy-4-(hydroxymethyl)- is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This makes it a valuable compound for research in various scientific fields.
Properties
CAS No. |
502158-75-0 |
---|---|
Molecular Formula |
C12H19N2O4+ |
Molecular Weight |
255.29 g/mol |
IUPAC Name |
2-amino-6-[3-hydroxy-4-(hydroxymethyl)pyridin-1-ium-1-yl]hexanoic acid |
InChI |
InChI=1S/C12H18N2O4/c13-10(12(17)18)3-1-2-5-14-6-4-9(8-15)11(16)7-14/h4,6-7,10,15H,1-3,5,8,13H2,(H-,16,17,18)/p+1 |
InChI Key |
KLPODOCBHMULLN-UHFFFAOYSA-O |
Canonical SMILES |
C1=C[N+](=CC(=C1CO)O)CCCCC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.